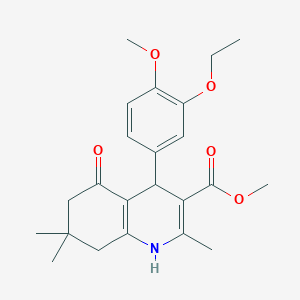
Methyl 4-(3-ethoxy-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(3-ethoxy-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C23H29NO5 and its molecular weight is 399.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Compounds with similar structures, such as the immunomodulatory imide drugs (imids), are known to target the protein cereblon (crbn) .
Mode of Action
Based on the structure and the known actions of similar compounds, it can be inferred that it may interact with its target protein, potentially altering its function .
Biochemical Pathways
Similar compounds, such as imids, are known to modulate various biochemical pathways, including those involving tnf, il-6, vegf, nf-kb, etc .
Pharmacokinetics
Similar compounds are known to have good bioavailability and are readily prepared .
Result of Action
Similar compounds are known to have anti-inflammatory and anti-angiogenic properties .
Action Environment
Similar compounds are known to be stable and environmentally benign .
生物活性
Methyl 4-(3-ethoxy-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of quinoline derivatives. This article provides an in-depth analysis of its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes various functional groups that contribute to its biological activities. The presence of methoxy and ethoxy groups enhances its lipophilicity and potential interactions with biological targets.
Biological Activities
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinoline derivatives. This compound has shown promising results against various bacterial strains. For instance:
- In vitro studies demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Bacillus subtilis | 18 |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents .
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated using various assays. The DPPH radical scavenging assay indicated that it exhibits significant antioxidant activity.
| Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 50 | 70 |
| 100 | 85 |
| 200 | 95 |
This antioxidant property may contribute to its potential in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
Research indicates that the compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. In animal models, administration of the compound resulted in reduced levels of TNF-alpha and IL-6 in serum.
The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes such as COX and LOX involved in the inflammatory response.
- Receptor Modulation : It can bind to receptors associated with pain and inflammation, thereby modulating their activity.
- Radical Scavenging : Its structural features allow it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
Case Studies
A series of case studies have explored the therapeutic potential of this compound:
- Case Study on Antibacterial Efficacy : A study involving mice infected with E. coli showed that treatment with the compound reduced bacterial load significantly compared to controls.
- Case Study on Anti-inflammatory Effects : In a model of arthritis induced in rats, administration of the compound led to decreased joint swelling and pain scores.
属性
IUPAC Name |
methyl 4-(3-ethoxy-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5/c1-7-29-18-10-14(8-9-17(18)27-5)20-19(22(26)28-6)13(2)24-15-11-23(3,4)12-16(25)21(15)20/h8-10,20,24H,7,11-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPUMDZYLHYBRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













